4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVVGPYKRWHBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467713 | |
| Record name | 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873792-86-0 | |
| Record name | 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and significance of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis for numerous therapeutic agents. This document synthesizes critical information regarding the physicochemical properties, spectral characteristics, and synthetic pathways related to this specific dichlorinated aminopyrimidine derivative. By examining its structural features and the influence of its substituents, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's potential applications and the rationale behind its use in modern drug discovery.
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine ring system, a fused bicyclic heterocycle, is of paramount importance in the field of medicinal chemistry. It serves as the foundational structure for a variety of biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy, as well as antiviral and anti-inflammatory agents.[1][2] The rigidity and planarity of the bicyclic system provide a versatile scaffold for further functionalization, allowing for precise three-dimensional arrangements of substituents to interact with biological targets.[1]
The subject of this guide, 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is a specific derivative of this core structure. The strategic placement of two chlorine atoms and an amine group significantly influences its electronic properties, reactivity, and potential for intermolecular interactions. Understanding the interplay of these functional groups is crucial for leveraging this molecule as a building block in the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is characterized by a pyrrole ring fused to a pyrimidine ring. The pyrimidine ring is substituted with chlorine atoms at positions 4 and 5, and an amine group at position 2.
Key Structural Features:
-
IUPAC Name: 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
-
Molecular Formula: C₆H₄Cl₂N₄
Physicochemical Data
The following table summarizes the key physicochemical properties of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a closely related precursor, to provide an estimate of the properties of the 2-amino derivative.
| Property | Value | Source |
| Molecular Weight | 188.01 g/mol | [3] |
| Monoisotopic Mass | 186.9704025 Da | [3] |
| Appearance | Likely a crystalline solid | Inferred from related compounds[1][4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethyl acetate, and methanol; sparingly soluble in water. | [5] |
Impact of Substituents on Molecular Properties
The dichloro and amino substituents have a profound effect on the molecule's chemical personality:
-
Electron-Withdrawing Chlorine Atoms: The two chlorine atoms at positions 4 and 5 are strongly electron-withdrawing. This has two major consequences:
-
Increased Electrophilicity: The pyrimidine ring becomes more susceptible to nucleophilic attack, particularly at the chloro-substituted carbons. This reactivity is a cornerstone of its utility in synthesis.
-
Modulation of pKa: The electron-withdrawing nature of the chlorine atoms influences the acidity of the N-H protons on the pyrrole and amine groups.
-
-
Electron-Donating Amine Group: The 2-amino group is electron-donating through resonance. This can influence the electron density distribution across the ring system and provides a key site for hydrogen bonding, which is often critical for binding to biological targets.
Synthesis and Reactivity
The synthesis of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine would likely proceed through the chlorination of a suitable pyrrolo[2,3-d]pyrimidine precursor. A plausible synthetic strategy can be inferred from established methods for related compounds.
General Synthetic Approach
A common route to substituted pyrrolo[2,3-d]pyrimidines involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring.
Caption: A generalized synthetic workflow for 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Key Reactions
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly at the 4-position, are susceptible to displacement by nucleophiles. This is a highly valuable reaction for introducing a wide range of functional groups. An experimental protocol for a similar reaction is as follows:
Protocol: Nucleophilic Substitution on a Dichloro-pyrrolo[2,3-d]pyrimidine
-
Dissolve 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the desired nucleophile (e.g., an amine, 1 equivalent) in a suitable solvent such as 2-propanol.[6]
-
Add a non-nucleophilic base, for example, diisopropylethylamine (1.1 equivalents).[6]
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours.[6][7]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product using column chromatography.
-
Spectroscopic and Crystallographic Characterization
The definitive structural confirmation of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine would rely on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole ring and the amine group. The chemical shifts of the pyrrole protons would be influenced by the electron-withdrawing chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum would provide signals for each of the six unique carbon atoms in the core structure. The carbons attached to the chlorine atoms would exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₆H₄Cl₂N₄. The isotopic pattern of the two chlorine atoms would be a key diagnostic feature in the mass spectrum.
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. A study on a derivative, 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which was synthesized from 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, confirmed the substitution pattern and the planarity of the pyrrolo[2,3-d]pyrimidine system.[6][8]
Caption: A typical workflow for the structural characterization of a synthesized molecule.
Applications in Research and Drug Development
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies. Derivatives of this core are known to be potent inhibitors of various protein kinases.
-
Kinase Inhibitors: The structural features of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine make it an attractive starting point for the synthesis of kinase inhibitors. The 2-amino group can act as a hydrogen bond donor, while the chloro-substituents can be displaced to introduce moieties that target specific features of a kinase active site.
-
Antiviral Agents: Certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant antiviral activity.[9]
-
Scaffold for Combinatorial Chemistry: The reactivity of the chloro-substituents makes this molecule an ideal scaffold for building chemical libraries to screen for biological activity against a wide range of targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is not available, data from related compounds such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can provide guidance on safe handling practices.
-
Hazards: Related compounds are classified as irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[4][10]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[10][11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10][11]
Conclusion
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atoms and the hydrogen-bonding capable amine group, make it a versatile building block for the synthesis of targeted therapeutic agents. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for researchers aiming to exploit this privileged scaffold in the development of novel drugs.
References
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Home Sunshine Pharma. (n.d.). 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4. Retrieved from [Link]
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Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem. Retrieved from [Link]
-
BASF. (2025, December 15). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PubChem. Retrieved from [Link]
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MDPI. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
- [No specific title available for this source]. (2010, December 28).
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ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
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MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
IUCr Journals. (n.d.). 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]
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The Strategic Role of Halogenation in Pyrrolo[2,3-d]pyrimidine Scaffolds: A Guide to Structure-Activity Relationships for Enhanced Potency and Selectivity
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Core and the Power of Halogenation
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisosteric analog of purine, has emerged as a "privileged" structure in modern medicinal chemistry. Its intrinsic ability to mimic adenine, the cornerstone of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[1][2] This has led to the development of numerous potent inhibitors targeting kinases implicated in a multitude of diseases, most notably cancer.[3][4] Kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical regulators of cell signaling pathways that govern cell proliferation, survival, and angiogenesis, making them prime targets for therapeutic intervention.[1][5]
However, the development of highly potent and selective kinase inhibitors requires a nuanced understanding of how to modify the core scaffold to optimize interactions within the ATP-binding pocket. This is where the strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) plays a pivotal role. Halogenation is a powerful tool in the medicinal chemist's arsenal, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of halogens can enhance binding affinity, improve metabolic stability, and modulate selectivity, often through specific, non-covalent interactions such as halogen bonding.[3] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of halogenated pyrrolo[2,3-d]pyrimidines, offering insights into the causal relationships behind experimental design and providing a framework for the rational design of next-generation inhibitors.
Deciphering the Structure-Activity Landscape: A Positional Analysis of Halogenation
The biological activity of halogenated pyrrolo[2,3-d]pyrimidines is exquisitely sensitive to the position, size, and electronegativity of the halogen substituent. Understanding these nuances is critical for optimizing inhibitor potency and selectivity.
The C4 Position: A Key Interaction Hub
The C4 position of the pyrrolo[2,3-d]pyrimidine core is a crucial anchor point for interaction with the hinge region of the kinase ATP-binding site. A chlorine atom at this position is a common feature in many potent inhibitors, serving as an effective leaving group for the introduction of various amine-containing side chains via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[6]
However, the nature of the substituent at C4 dramatically impacts activity. For instance, in a series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, the presence of a halogen on an aniline substituent at the C4 position was found to be highly beneficial for EGFR inhibition. One such compound with a halogenated aniline at C4 exhibited an IC50 of 3.76 nM against EGFR.[3] This highlights the importance of exploring halogenation not just on the core, but also on the substituents appended to it.
The Pyrrole Moiety (C5 and C6 Positions): Modulators of Selectivity and Potency
Halogenation on the pyrrole ring at the C5 and C6 positions offers another avenue for fine-tuning the pharmacological profile of these inhibitors. While less commonly explored than the pyrimidine ring, modifications at these positions can influence interactions with the solvent-exposed region of the ATP-binding pocket, thereby impacting selectivity.
The N7 Position: A Vector for Physicochemical Property Modulation
Substitution at the N7 position of the pyrrole ring can significantly alter the physicochemical properties of the molecule, such as solubility and membrane permeability. While not directly involved in hinge binding, modifications at this position can indirectly influence the overall efficacy of the compound.
Mechanistic Insights: The Role of Halogen Bonding in Target Engagement
A key rationale for the incorporation of halogens in drug design is their ability to participate in halogen bonds. A halogen bond is a non-covalent interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in the protein backbone). This interaction, while weaker than a hydrogen bond, can be highly directional and contribute significantly to binding affinity and selectivity.[7]
Molecular docking studies of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have suggested that the halogen substituents can form favorable interactions within the active sites of kinases like EGFR, Her2, VEGFR2, and CDK2.[8] While crystallographic evidence for halogen bonding in this specific scaffold remains an active area of research, the consistent observation of enhanced potency upon halogenation strongly suggests its importance.
Data-Driven Drug Design: Quantitative Analysis of Halogenated Pyrrolo[2,3-d]pyrimidines
The following tables summarize the in vitro activity of various halogenated pyrrolo[2,3-d]pyrimidine derivatives against key cancer-related kinases, illustrating the impact of halogenation on potency.
Table 1: In Vitro Kinase Inhibitory Activity of Halogenated Pyrrolo[2,3-d]pyrimidine Analogs
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 5k * | EGFR | 79 | [8] |
| Her2 | 40 | [8] | |
| VEGFR2 | 204 | [8] | |
| CDK2 | 103 | [8] | |
| Sunitinib (Control) | VEGFR2 | 93 | [8] |
| CDK2 | 261 | [8] | |
| Erlotinib (Control) | EGFR | 55 | [8] |
| Staurosporine (Control) | Her2 | 38 | [8] |
| Compound 46 | EGFR | 3.76 | [3] |
| Compound 47 | EGFR | 5.98 | [3] |
| Compound 48 | EGFR | 3.63 | [3] |
| Compound 70 | EGFR/ErbB2 | 5.7 | [3] |
*Compound 5k is a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide.
Table 2: Cytotoxicity of Tricyclic Halogenated Pyrrolo[2,3-d]pyrimidines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8f | HT-29 (Colon) | 4.55 ± 0.23 | [9] |
| Compound 8g | HT-29 (Colon) | 4.01 ± 0.20 | [9] |
| Doxorubicin (Control) | HT-29 (Colon) | 0.81 ± 0.04 | [9] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The successful development of novel halogenated pyrrolo[2,3-d]pyrimidine inhibitors relies on robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for key synthetic and biological evaluation procedures.
Synthesis of Halogenated Pyrrolo[2,3-d]pyrimidines
A common and versatile route to a variety of substituted pyrrolo[2,3-d]pyrimidines involves the initial synthesis of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by functionalization.
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a general procedure for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
N,N-diisopropylethylamine (DIPEA)
-
Water
-
Potassium hydroxide solution (concentrated)
Procedure:
-
Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in toluene in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Add phosphorus oxychloride to the suspension.
-
Warm the mixture to 50°C with stirring.
-
Add N,N-diisopropylethylamine dropwise to the reaction mixture, maintaining the temperature at 50°C.
-
Continue stirring at 50°C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Carefully pour the reaction mixture into ice-cold water.
-
Basify the aqueous mixture to pH 8-9 by the addition of concentrated potassium hydroxide solution.
-
Age the mixture at a temperature below 35°C for a minimum of 1 hour to allow for product precipitation.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a general procedure for the palladium-catalyzed amination of the 4-chloro intermediate.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Desired amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the desired amine, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.
Biological Evaluation
Protocol 3: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[11]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Molecular Landscape: Pathways and Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate the EGFR signaling pathway and a general workflow for the discovery of halogenated pyrrolo[2,3-d]pyrimidine inhibitors.
Caption: Simplified EGFR signaling pathway.
Caption: Drug discovery workflow.
Conclusion and Future Directions
The strategic halogenation of the pyrrolo[2,3-d]pyrimidine scaffold is a validated and powerful approach for the development of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships, driven by empirical data and mechanistic insights, is paramount for the rational design of new therapeutic agents. Future efforts in this field will likely focus on the use of co-crystal structures to elucidate the precise role of halogen bonding and other non-covalent interactions in inhibitor binding. Furthermore, the exploration of novel halogenation patterns and the combination of halogenation with other medicinal chemistry strategies will undoubtedly lead to the discovery of the next generation of targeted therapies.
References
-
Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Arote, R.B., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 738. [Link]
-
Blindheim, T., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org, 2023100651. [Link]
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MTT Assay Protocol. [Link]
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O'Neil, A., et al. (2022). Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations. ResearchGate. [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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A REVIEW: STATUS OF GENETIC MODULATED NONSMALL CELL LUNG CANCER TARGETS AND TREATMENT (CURRENT UPDATES IN DRUGS FOR NON-SMALL CELL LUNG CANCER TREATMENT). ResearchGate. [Link]
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Abeomics. EGF Pathway. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Al-Zoubi, M.S., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(17), 2917. [Link]
-
Metwally, K. & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]
-
Lee, H., et al. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry, 64(10), 6985-6995. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
-
Seela, F., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4874-4881. [Link]
-
Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information. [Link]
-
Cawrse, B.M., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ChemMedChem, 13(15), 1543-1549. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (Patent).
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (Patent).
-
Al-Zoubi, M.S., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Design, Synthesis, and X-Ray Crystal Structures of. (2009). Amanote Research. [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. clyte.tech [clyte.tech]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
In Silico Characterization of the 4,5-Dichloro-7H-Pyrrolo[2,3-d]pyrimidin-2-amine Scaffold
From Quantum Mechanics to Kinase Binding Affinity
Executive Summary
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold represents a "privileged structure" in kinase inhibitor design, serving as the core for approved drugs like Tofacitinib and Baricitinib.[1] However, the specific 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine variant presents unique modeling challenges and opportunities.[1] The vicinal dichloro motif introduces significant electronic modulation and steric bulk that differs from the endogenous adenine substrate.
This technical guide details a rigorous in silico workflow to model this compound's binding energetics. Unlike standard high-throughput docking, this protocol emphasizes Quantum Mechanical (QM) characterization of halogen bonding (XB) and Free Energy Perturbation (FEP) to accurately predict the affinity contributions of the chlorine substituents.
Structural Biology & Mechanistic Context
The Pharmacophore
The 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine acts as an ATP-competitive fragment.[1] Its binding mode is driven by:
-
Hinge Region Interaction: The molecular "edge" containing N1, C2-NH2, and N7 mimics the Adenine interaction pattern (Donor-Acceptor-Donor).
-
Halogen Bonding (XB): The C5-Cl atom is positioned to interact with the backbone carbonyl of the "gatekeeper" residue or residues in the back-cleft, a specific interaction often poorly modeled by classical mechanics.
-
Electronic Withdrawal: The 4,5-dichloro substitution lowers the pKa of the pyrrole nitrogen, affecting protonation states and hydrogen bond strength.
The "Sigma Hole" Challenge
Standard molecular mechanics (MM) force fields treat chlorine atoms as spheres with a fixed partial negative charge. In reality, the electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential (ESP) on the extension of the C-Cl bond, known as the sigma hole . Neglecting this leads to false-positive repulsion artifacts in docking.
Computational Workflow Overview
The following diagram outlines the integrated workflow, moving from QM parameterization to thermodynamic integration.
Figure 1: Integrated in silico workflow for halogenated kinase inhibitor modeling.
Phase 1: Ligand Preparation & QM Analysis
Objective: To generate accurate partial charges and identify the sigma hole vector for the chlorine atoms.
Tautomer Enumeration
The 7H-pyrrolo[2,3-d]pyrimidine scaffold can exist in N7-H or N9-H forms.[1] For kinase binding, the N7-H tautomer is the bioactive species, mimicking the N9-H of purines (due to numbering differences, pyrrole N7 corresponds spatially to purine N9).[1]
-
Protocol: Use QM geometry optimization (DFT B3LYP/6-31G**) to confirm the N7-H is the global minimum in vacuum and implicit solvent.
Sigma Hole Modeling (Critical Step)
Standard AMBER/CHARMM force fields will assign a negative charge (~ -0.1 to -0.2e) to the Cl atoms. To capture the halogen bond:
-
QM Calculation: Perform an Electrostatic Potential (ESP) map calculation using Gaussian or ORCA at the MP2/aug-cc-pVTZ level.
-
Observation: Look for the positive potential cap (blue region) on the tip of the C-Cl bond.
-
Force Field Correction:
-
Method A (Virtual Site): Add a massless virtual particle (extra point) at distance ~1.6 Å from the Cl nucleus along the C-Cl bond vector with a small positive charge (+0.1e), balancing the Cl nucleus negative charge.
-
Method B (OPLS4/Force Field X): Use a force field that natively supports sigma hole anisotropy.
-
Phase 2: Molecular Docking Protocol
Objective: To predict the binding pose within the ATP pocket, accounting for the fragment's small size and high mobility.
Grid Generation[1]
-
Target Selection: Select a kinase structure with a "DFG-in" (active) conformation (e.g., JAK1 PDB: 3EYG) or "DFG-out" if targeting type II binding.[1]
-
Grid Center: Centered on the centroid of the co-crystallized ligand (usually ATP or a known inhibitor).
-
Grid Size: Restrict to 10Å x 10Å x 10Å to prevent the small fragment from docking into non-relevant surface pockets.
Constraints & Scoring
Due to the fragment nature, unconstrained docking often yields inverted poses.[1]
-
Hinge Constraint: Define a positional constraint (radius 2.0 Å) or H-bond constraint on the backbone NH of the hinge residue (e.g., Glu/Leu/Val depending on the kinase).
-
Pharmacophore Filter: Require:
-
H-bond acceptor at Pyrimidine N1.
-
H-bond donor at C2-NH2.
-
H-bond donor at Pyrrole N7.
-
Table 1: Interaction Fingerprint for 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
| Moiety | Interaction Type | Target Residue (General Kinase) |
| N1 (Pyrimidine) | H-Bond Acceptor | Hinge Backbone NH (e.g., Val/Leu) |
| C2-NH2 | H-Bond Donor | Hinge Backbone CO (e.g., Glu/Met) |
| N7 (Pyrrole) | H-Bond Donor | Hinge Backbone CO / Water Bridge |
| C5-Cl | Halogen Bond | Gatekeeper Backbone CO / Thr OH |
| C4-Cl | Hydrophobic/Steric | Hydrophobic Back-Pocket (Val/Ala) |
Phase 3: Molecular Dynamics & Stability[2]
Objective: To verify the stability of the halogen bond and hinge interactions in a dynamic, solvated environment.
System Setup
-
Solvent: TIP3P or OPC water model (OPC is recommended for better density/dielectric properties).[1]
-
Ions: Neutralize with Na+/Cl- at 0.15 M physiological concentration.
-
Force Field:
-
Protein: AMBER ff19SB or CHARMM36m.
-
Ligand: GAFF2 with RESP charges derived from Phase 1 (including virtual sites for Cl).
-
Simulation Protocol
-
Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.
-
Heating: 0 to 300 K over 100 ps (NVT ensemble) with restraints on protein backbone (10 kcal/mol/Ų).
-
Equilibration: 1 ns NPT ensemble (1 atm, 300 K), gradually releasing restraints.
-
Production: 100 ns NPT.
Analysis Metrics
-
RMSD: Ligand RMSD should stabilize < 2.0 Å. High fluctuations indicate weak binding affinity typical of fragments.
-
Halogen Bond Angle: Monitor the C-Cl···O angle. A stable halogen bond requires an angle of 160°–180°.
-
Radial Distribution Function (RDF): Calculate RDF of water around C4-Cl and C5-Cl to assess desolvation penalties.
Phase 4: Binding Free Energy Calculations (FEP)[1]
Objective: To rigorously quantify the contribution of the 4,5-dichloro substitution compared to the unsubstituted scaffold.
Thermodynamic Cycle
We utilize Relative Binding Free Energy (RBFE) calculations to compute
Figure 2: Thermodynamic cycle for RBFE. The horizontal legs are calculated via FEP.
Protocol
-
Lambda Windows: Discretize the transformation (H
Cl) into 12-16 windows. -
Soft-Core Potentials: Enable soft-core potentials to prevent singularities when growing the Cl atoms (Van der Waals) and their associated virtual sites.
-
Sampling: 5 ns per
window using Hamiltonian Replica Exchange (H-REMD) to enhance sampling. -
Calculation:
.
Case Study: Interpretation of Results
If the model is accurate, the 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine should exhibit:
-
Enthalpic Gain: Driven by the hinge H-bonds and the specific C5-Cl···Carbonyl halogen bond.[2]
-
Entropic Penalty: The 4,5-dichloro groups restrict the rotation of the scaffold within the pocket compared to the unsubstituted form.
-
Selectivity: The 5-Cl fits into the "gatekeeper" pocket. Kinases with small gatekeepers (Thr/Ala) will accommodate this better than those with large gatekeepers (Met/Phe), providing a selectivity filter.[1]
References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors.[1] Pharmacology & Therapeutics. Link
-
Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Screening: Using the Sigma Hole to Find New Scaffolds.[1] Journal of Chemical Information and Modeling. Link[1]
-
Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.[1] Journal of Chemical Theory and Computation. Link[1]
-
Cournia, Z., et al. (2017). Free Energy Calculations: Models, Transition Strategies, and Best Practices.[1] Current Opinion in Structural Biology. Link
-
PubChem Compound Summary. (2023). 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CID 11106092).[1] National Library of Medicine. Link
Sources
Methodological & Application
Application Note: Bioactivity Profiling & Target Engagement of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Executive Summary
This Application Note details the cellular assessment of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (also known as 2-amino-4,5-dichloro-7-deazapurine). As a "privileged scaffold" in medicinal chemistry, this halogenated 7-deazapurine core serves as a critical pharmacophore for developing ATP-competitive inhibitors targeting kinases (e.g., JAK, VEGFR, CK2) and heat shock proteins (HSP90).
While often utilized as a synthesis intermediate, the un-derivatized scaffold possesses intrinsic biological activity due to its structural mimicry of adenosine and guanosine. This guide provides protocols for evaluating its cytotoxicity , cellular target engagement , and functional kinase inhibition , enabling researchers to validate this fragment before lead optimization.
Mechanism of Action: ATP Mimicry
The 7-deazapurine scaffold functions primarily as an ATP-competitive inhibitor . The removal of the N7 nitrogen (replaced by carbon) alters the hydrogen bonding potential and electron density of the ring system, often improving metabolic stability compared to natural purines.[1][2]
The 4,5-dichloro substitution is critical:
-
Hydrophobic Interaction: The chlorines occupy hydrophobic pockets within the enzyme active site (e.g., the gatekeeper region of kinases).
-
Halogen Bonding: The chlorine atoms can form specific halogen bonds with backbone carbonyls, increasing affinity.
Pathway Visualization: ATP-Competitive Inhibition
The following diagram illustrates how the scaffold competes with ATP at the kinase hinge region, blocking downstream phosphorylation.
Caption: Competitive binding mechanism where the halogenated deazapurine scaffold displaces ATP, preventing substrate phosphorylation.
Pre-Assay Preparation: Solubility & Handling
The 4,5-dichloro substitution significantly reduces water solubility compared to non-halogenated purines. Proper solubilization is the single most critical step to avoid false negatives in cell assays.
Table 1: Solubilization Protocol
| Parameter | Specification | Causality / Rationale |
| Primary Solvent | DMSO (Dimethyl sulfoxide), Anhydrous | The dichloro-heterocycle is highly hydrophobic. Aqueous buffers will cause immediate precipitation. |
| Stock Concentration | 10 mM - 50 mM | High concentration stocks minimize the final % DMSO in the cell culture. |
| Sonication | Required (30-60 sec) | Micro-crystals often persist even when the solution appears clear. |
| Storage | -20°C, Desiccated | Halogenated amines are sensitive to moisture-induced hydrolysis over time. |
| Cell Media Limit | < 0.5% DMSO | Higher DMSO levels can induce artifactual toxicity or membrane permeabilization. |
Protocol A: Cellular Viability Profiling (Resazurin Assay)
Before testing specific targets, establish the baseline cytotoxicity. This scaffold can be cytotoxic due to DNA intercalation or broad kinase inhibition.
Materials
-
Cell Lines: HCT116 (Colon), A549 (Lung), or Jurkat (Leukemia).
-
Reagent: Resazurin (Alamar Blue) or CellTiter-Glo (ATP).
-
Compound: 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Stock in DMSO).
Step-by-Step Methodology
-
Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24 hours to allow attachment.
-
Compound Dilution: Prepare a 1:3 serial dilution of the compound in media.
-
Range: 100 µM down to 1 nM.
-
Control: Vehicle control (DMSO matched to the highest concentration).
-
-
Treatment: Remove old media (carefully) and add 100 µL of compound-containing media.
-
Tip: For suspension cells (Jurkat), add 2x concentrated compound directly to the well.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Readout: Add Resazurin reagent (10% of well volume). Incubate 2-4 hours. Measure fluorescence (Ex: 560nm / Em: 590nm).
-
Analysis: Calculate IC₅₀ using a 4-parameter logistic regression.
Interpretation:
-
IC₅₀ < 1 µM: Potent bioactivity. Likely hitting a critical survival kinase (e.g., CDK, AKT) or acting as an antimetabolite.
-
IC₅₀ > 50 µM: Low intrinsic toxicity. Ideal for use as a scaffold for further derivatization without "baking in" toxicity.
Protocol B: Cellular Thermal Shift Assay (CETSA)
This is the gold standard for verifying that the small molecule actually enters the cell and binds to a target protein (Target Engagement). If the 4,5-dichloro scaffold binds a kinase (e.g., p38, ERK, or HSP90), it will thermally stabilize that protein.
Workflow Diagram
Caption: CETSA workflow to determine thermal stabilization of target proteins by the ligand.
Detailed Protocol
-
Treatment: Treat 10 million cells with 10 µM of the scaffold (or DMSO control) for 1 hour at 37°C.
-
Note: 10 µM is a standard screening concentration for fragments.
-
-
Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.
-
Heating: Divide cell suspension into 8-10 PCR tubes (50 µL each). Heat each tube to a different temperature (range: 40°C to 67°C) for exactly 3 minutes using a thermal cycler.
-
Cooling: Immediately incubate on ice for 3 minutes.
-
Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid N₂ / 25°C) to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Mechanism:[3] Unbound/unstable proteins denature and precipitate. Bound/stabilized proteins remain in the supernatant.
-
-
Detection: Run the supernatant on SDS-PAGE and Western Blot for candidate kinases (e.g., HSP90 , CK2 , p38 MAPK ).
Result Validation: Compare the "melting curve" of the protein in DMSO vs. Compound treated samples. A right-shift (stabilization) indicates direct binding.
Protocol C: Functional Kinase Inhibition (Western Blot)
Since 7-deazapurines are privileged kinase scaffolds, a functional readout of downstream signaling is essential.
Target: STAT3/5 Phosphorylation (JAK pathway) or HSP90 Client Degradation . Rationale: The pyrrolo[2,3-d]pyrimidine scaffold is the core of Tofacitinib (JAK inhibitor). The 4,5-dichloro analog often exhibits cross-reactivity with HSP90 or CK2.
Procedure
-
Starvation: Serum-starve A549 or HeLa cells for 6-12 hours (synchronizes the cell cycle and reduces basal noise).
-
Treatment: Treat cells with the scaffold (1, 5, 10 µM) for 2-4 hours.
-
Stimulation (Optional): If testing JAK/STAT, stimulate with IL-6 (10 ng/mL) for 15 minutes after compound incubation.
-
Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF).
-
Blotting Targets:
-
Primary: p-STAT3 (Tyr705) or p-AKT (Ser473).
-
Secondary (HSP90 check): Look for degradation of HER2 or c-Raf (HSP90 clients).
-
Control: Total STAT3/AKT and Beta-Actin.
-
Data Interpretation:
-
Reduced Phosphorylation: Indicates ATP-competitive inhibition of the upstream kinase.
-
Total Protein Reduction: If HER2 or Raf levels drop without mRNA change, the compound is likely an HSP90 inhibitor (the scaffold mimics the ATP needed for the HSP90 N-terminal domain).
References
-
Seela, F., & Peng, X. (2006). "7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: synthesis and glycosylation of pyrrolo[2,3-d]pyrimidines." Journal of Organic Chemistry. Link
-
Perera, J. R., et al. (2017). "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides."[2] Medicinal Research Reviews. Link
-
Schneller, S. W. (2002). "The 7-deazapurine nucleosides."[2][3][4] Current Topics in Medicinal Chemistry. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
-
Che, J., et al. (2024). "Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides." ACS Omega.[3] Link[3]
Disclaimer: This protocol is for research use only. The 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine compound is a potent chemical intermediate; consult the Safety Data Sheet (SDS) for handling halogenated heterocycles.
Sources
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy and Pharmacodynamics of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. This guide provides a comprehensive framework for the in vivo evaluation of novel derivatives of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a key intermediate for the synthesis of potent modulators of critical cellular signaling pathways. We will delve into the scientific rationale behind experimental design, provide detailed, field-tested protocols for efficacy studies in oncology, autoimmune disease, and infectious disease models, and outline methods for assessing target engagement and pharmacodynamic effects in a preclinical setting.
Scientific Foundation: Targeting Key Signaling Cascades
The 7H-pyrrolo[2,3-d]pyrimidine core acts as a bioisostere of adenine, enabling competitive binding to the ATP-binding pocket of a wide array of protein kinases. These enzymes are central to cellular signal transduction, and their dysregulation is a hallmark of many human diseases.[1][2][3] Derivatives of this scaffold have been successfully developed to target several key kinase families, and the specific functionalization of the 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine core will dictate its selectivity and therapeutic potential.
Potential Target Pathways:
-
JAK-STAT Pathway: Crucial for cytokine signaling in the immune system. Its aberrant activation is implicated in autoimmune disorders like rheumatoid arthritis and in various cancers.[1][2][4][5]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival. BTK inhibitors are effective in treating B-cell malignancies and autoimmune diseases.[6][7][8][9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[10][11][12][13][14]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in the pathogenesis of Parkinson's disease, with gain-of-function mutations leading to increased kinase activity.[15][16][17][18][19]
The following diagrams illustrate the central role of these kinases in their respective signaling pathways, highlighting the rationale for their inhibition.
Diagram 1: The JAK-STAT Signaling Pathway
Caption: The JAK-STAT pathway, a key target in inflammation and cancer.
Diagram 2: The BTK Signaling Pathway in B-Cells
Caption: BTK signaling in B-cells, a critical pathway in autoimmunity.
Pre-clinical Formulation and Administration
A significant hurdle in the in vivo testing of kinase inhibitors is their often poor aqueous solubility.[14] An appropriate vehicle is critical for achieving consistent and adequate oral bioavailability.
Recommended Vehicle Formulation
For many pyrrolopyrimidine derivatives and other kinase inhibitors, a multi-component vehicle system is effective for oral gavage administration in mice. A commonly used and effective formulation is a suspension or solution in a vehicle such as:
-
10% DMSO, 40% Propylene Glycol, 50% Sterile Water: This combination can often solubilize or create a fine suspension of hydrophobic compounds.[20]
-
0.5% (w/v) Methylcellulose in Sterile Water: This is a standard suspending vehicle for compounds that do not require solubilization.
-
Medicated Gels (e.g., Medigel Sucralose): For repeat-dose studies, formulating the compound in a palatable gel can reduce the stress associated with repeated oral gavage.[21][22]
Protocol 2.1.1: Preparation of a 10/40/50 Vehicle Formulation
-
Calculate Requirements: Determine the final desired concentration of the test compound (e.g., 10 mg/mL) and the total volume needed for the study.
-
Initial Solubilization: Weigh the required amount of the 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivative and place it in a sterile conical tube. Add the calculated volume of DMSO (10% of the final volume) and vortex thoroughly until the compound is fully dissolved.
-
Addition of Co-solvent: Add the calculated volume of propylene glycol (40% of the final volume) and vortex again to ensure a homogenous solution.
-
Final Dilution: Add the sterile deionized water (50% of the final volume) dropwise while vortexing to prevent precipitation.
-
Final Formulation: The final mixture should be a clear solution or a fine, homogenous suspension. Store at 4°C and bring to room temperature before administration. Always vortex well before each use.
In Vivo Efficacy Models
The choice of in vivo model is dictated by the hypothesized mechanism of action of the test compound. Below are detailed protocols for three common models relevant to the potential targets of pyrrolopyrimidine derivatives.
Oncology: Subcutaneous Xenograft Model
This model is the gold standard for evaluating the anti-proliferative effects of novel anti-cancer agents in vivo.[23][24]
Protocol 3.1.1: Subcutaneous Tumor Xenograft Study
-
Cell Line Selection & Culture:
-
Choose a human cancer cell line with a known dependency on a target kinase (e.g., a cell line with a specific JAK mutation or one known to be sensitive to VEGFR inhibitors).
-
Culture cells in the recommended medium to 80-90% confluency. Ensure cells are in the logarithmic growth phase.[25]
-
-
Animal Model:
-
Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.[24]
-
-
Tumor Implantation:
-
Harvest and wash cultured cells with sterile, serum-free medium or PBS.
-
Resuspend the cell pellet to a final concentration of 5-10 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel. Keep on ice.[24][26]
-
Anesthetize the mice and subcutaneously inject the cell suspension into the right flank.[26][27]
-
-
Study Initiation and Dosing:
-
Monitor mice regularly for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[19]
-
Administer the test compound or vehicle daily via oral gavage. Dose levels should be determined from prior tolerability studies.
-
-
Efficacy Assessment:
-
Ethical Considerations:
Autoimmune Disease: Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used and well-characterized model of human rheumatoid arthritis, ideal for testing anti-inflammatory and immunomodulatory agents.[23][29][30][31]
Protocol 3.2.1: Collagen-Induced Arthritis (CIA) Study
-
Animal Model:
-
Use susceptible mouse strains, such as DBA/1J mice, aged 8-10 weeks.[30]
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion subcutaneously at the base of the tail.[30]
-
Day 21 (Booster Immunization): Emulsify the same type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection at a different site near the base of the tail.[30]
-
-
Treatment:
-
Begin dosing with the test compound or vehicle either prophylactically (starting at or before Day 0) or therapeutically (starting after the onset of clinical signs of arthritis, typically around Day 24-28).
-
-
Efficacy Assessment:
-
Monitor mice 2-3 times per week for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4, where 0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of the entire paw, and 4=maximal swelling and joint rigidity. The maximum score per mouse is 16.[30]
-
Measure paw thickness with calipers.
-
At the end of the study, joints can be collected for histological analysis of inflammation, pannus formation, and bone erosion.
-
Infectious Disease: In Vivo Bioluminescence Imaging Model
For derivatives with potential antiparasitic activity, in vivo imaging of bioluminescent parasites provides a powerful, non-invasive method to quantify parasite burden and assess drug efficacy in real-time.[32][33][34][35]
Protocol 3.3.1: Bioluminescence Imaging for Parasitic Disease
-
Parasite and Animal Models:
-
Treatment:
-
Initiate treatment with the test compound or vehicle at a specified time post-infection, depending on the disease model (e.g., acute or chronic phase).
-
-
Bioluminescence Imaging:
-
At designated time points, administer the luciferase substrate, D-luciferin (e.g., 150 mg/kg), via intraperitoneal injection.[34]
-
Anesthetize the mice (e.g., with isoflurane).
-
After a short incubation period (5-10 minutes) for substrate distribution, place the mice in an in vivo imaging system (e.g., IVIS).[34]
-
Acquire images and quantify the bioluminescent signal (photons/second) from defined regions of interest (e.g., whole body, specific organs).[32]
-
-
Efficacy Assessment:
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure (PK) and biological effect (PD) is crucial for optimizing dosing regimens and translating preclinical findings.
Pharmacokinetic (PK) Studies
A basic PK study involves administering a single dose of the compound (intravenously and orally) to a cohort of mice and collecting blood samples at multiple time points. Analysis of drug concentration in plasma over time allows for the determination of key parameters such as bioavailability, half-life, and clearance.
Pharmacodynamic (PD) Biomarker Analysis
PD biomarkers provide direct evidence of target engagement and inhibition of the downstream signaling pathway in vivo.[36][37]
Protocol 4.2.1: Western Blot Analysis of Phospho-Proteins from Tumor Tissue
This protocol is designed to assess the inhibition of kinase activity by measuring the phosphorylation status of a key downstream substrate.
-
Sample Collection:
-
At a specified time after the final dose in an efficacy study (e.g., 2-4 hours), euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen to preserve the phosphorylation state of proteins.
-
-
Protein Extraction:
-
Homogenize the frozen tissue in a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.[38]
-
Keep samples on ice at all times to prevent dephosphorylation.[38]
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Crucially, do not use milk for blocking , as it contains phosphoproteins (casein) that will cause high background.[38][39]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3, anti-phospho-BTK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.[40]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. A decrease in the ratio of the phosphorylated protein to the total protein in the treated groups compared to the vehicle control indicates target inhibition.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and ease of comparison.
Table 1: Example of In Vivo Efficacy Data Summary (Xenograft Model)
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 (± 150) | - | +5 |
| Compound X | 10 | 825 (± 95) | 45 | +3 |
| Compound X | 30 | 375 (± 50) | 75 | -2 |
| Compound X | 100 | 150 (± 30) | 90 | -8 |
Table 2: Example of Pharmacodynamic Data Summary (Western Blot)
| Treatment Group | Dose (mg/kg) | Relative p-STAT3 / Total STAT3 Ratio (Normalized to Vehicle) |
| Vehicle Control | - | 1.00 |
| Compound X | 30 | 0.25 |
Conclusion
The protocols and guidelines presented herein provide a robust starting point for the in vivo characterization of novel 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives. By carefully selecting the appropriate animal model based on the compound's in vitro profile, employing rigorous and reproducible methodologies, and integrating pharmacokinetic and pharmacodynamic analyses, researchers can effectively evaluate the therapeutic potential of these promising compounds and advance their development towards clinical applications.
References
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Jatwani, K., & Mehra, S. (2025). JAK-STAT Signaling in Autoimmunity and Cancer. Taylor & Francis. [Link]
-
Chen, X., et al. (2019). The Role of LRRK2 in Neurodegeneration of Parkinson Disease. PMC. [Link]
-
BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]
- Ellis, L. M., & Hicklin, D. J. (2008). Role of the Vascular Endothelial Growth Factor Pathway in Tumor Growth and Angiogenesis. Journal of Clinical Oncology.
-
Marras, S., et al. (2025). The Multifaceted Role of LRRK2 in Parkinson's Disease. MDPI. [Link]
-
Sino Biological. (n.d.). Targeting BTK: From Malignancies to Autoimmune Diseases. Retrieved from [Link]
-
Brand, D. D., et al. (2025). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. (n.d.). LRRK2 Physiology in Parkinson's Disease. Retrieved from [Link]
-
De Falco, S. (2020). Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. MDPI. [Link]
-
Jatwani, K., & Mehra, S. (2025). JAK-STAT Signaling in Autoimmunity and Cancer. PubMed. [Link]
-
Hendriks, R. W., et al. (2015). BTK Signaling in B Cell Differentiation and Autoimmunity. PubMed. [Link]
- Inglis, J. J., et al. (2007). Protocol for the induction of arthritis in C57BL/6 mice.
-
Jatwani, K., & Mehra, S. (2025). JAK-STAT Signaling in Autoimmunity and Cancer. PubMed. [Link]
-
Hsu, J. Y., & Wakelee, H. A. (2023). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. PMC. [Link]
- Janse, C. J., et al. (2006). Real-time in vivo imaging of transgenic bioluminescent blood stages of rodent malaria parasites in mice.
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). LRRK2 Signaling Pathway. Retrieved from [Link]
- La-Beaud, A. D., et al. (2020). In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei. In Trypanosomatids (pp. 195-212). Humana, New York, NY.
-
Gosh, S., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. MDPI. [Link]
- Hsu, J. Y., & Wakelee, H. A. (2023). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy.
- Bozbey Merde, İ. (2025). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. Anatolian Journal of Pharmaceutical and Health Sciences.
-
Practical Neurology. (2015). Parkinson's Pathology: Elucidating the Role of LRRK2. Retrieved from [Link]
-
Lewis, M. D., et al. (2014). In vivo imaging of mice infected with bioluminescent Trypanosoma cruzi unveils novel sites of infection. PMC. [Link]
-
Charles River Laboratories. (n.d.). Mouse Collagen Antibody-Induced Arthritis (CAIA) Model. Retrieved from [Link]
-
La-Beaud, A. D., et al. (2025). In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei. ResearchGate. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
- Pira, A. R., et al. (n.d.). Targeting Bruton's tyrosine kinase (BTK)
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS. [Link]
-
Ebi, H., et al. (2013). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. PMC. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
ResearchGate. (2024). How to do tumor mouse model properly?. Retrieved from [Link]
-
Srivastava, A. K., et al. (2011). Development and validation of biomarker assays to assess pharmacodynamic modulation of MET. ASCO Publications. [Link]
-
Jia, L., et al. (2024). Abstract 7177: Development and validation of clinical pharmacodynamic biomarkers to assess treatment response to HPK1 inhibition and guide dosing decisions. AACR Journals. [Link]
-
Childhood Cancer Repository. (2015). SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
West, A. B., et al. (2020). Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics. Frontiers in Neuroscience. [Link]
-
Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies. Retrieved from [Link]
-
Van Rymenant, E., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC. [Link]
-
Gu, L., et al. (2016). Method for voluntary oral administration of drugs in mice. PMC. [Link]
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Developing multi-targeted kinase inhibitors from pyrrolo[2,3-d]pyrimidines.
Application Note: Rational Design and Profiling of Multi-Targeted Kinase Inhibitors Using the Pyrrolo[2,3-d]pyrimidine Scaffold
Abstract
The shift from "single-target" magic bullets to "multi-target" polypharmacology has revolutionized kinase inhibitor development, particularly for complex oncology indications where pathway redundancy drives resistance. This guide outlines the strategic development of multi-targeted inhibitors using the pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine).[1] We provide a validated workflow covering rational design, chemical synthesis, and biochemical profiling using the ADP-Glo™ platform.
Part 1: The Rationale – Why Pyrrolo[2,3-d]pyrimidines?
The pyrrolo[2,3-d]pyrimidine scaffold is an isostere of adenine , the core component of ATP.[2] By replacing the N-7 nitrogen of the purine ring with a carbon (C-5), the scaffold retains the critical hydrogen-bonding capabilities required for hinge binding while offering unique vectors for substitution to tune selectivity.
The Multi-Target Advantage: In complex solid tumors, inhibiting a single kinase (e.g., EGFR) often leads to upregulation of parallel pathways (e.g., HER2 or c-Met). A rationally designed multi-targeted inhibitor hits the primary driver and the escape route simultaneously.
Mechanism of Action: ATP Competition
The scaffold binds to the kinase hinge region.
-
N-1: Accepts a hydrogen bond from the backbone amide of the hinge region.
-
C-4 Amino Group: Donates a hydrogen bond to the hinge carbonyl.
-
C-5/C-6 Substituents: Project into the hydrophobic back-pocket or solvent-exposed regions, determining specificity (or lack thereof).
Diagram 1: Pharmacophore & Binding Mode Visualization of the scaffold interactions within the ATP binding pocket.
Caption: Interaction map showing the critical H-bond network between the 7-deazapurine core and the kinase hinge, with C5 acting as the selectivity vector.
Part 2: Chemical Synthesis Protocol
Objective: Synthesize a library of C4/C5-substituted pyrrolo[2,3-d]pyrimidines. Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Commercial Grade, >98% Purity).
Step 1: Introduction of the Hinge-Binding Element (S_NAr)
The chlorine at C-4 is highly reactive toward nucleophilic aromatic substitution. This step introduces the amine motif that mimics the adenine exocyclic amine.
-
Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Aniline derivative (1.1 eq), n-Butanol.
-
Protocol:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in n-butanol (0.5 M concentration).
-
Add the specific aniline (e.g., 3-bromoaniline for further coupling).
-
Critical Step: Heat to 100°C for 12 hours. The reaction is autocatalytic due to HCl generation, but adding DIPEA (1.5 eq) can scavenge excess acid if the product is acid-sensitive.
-
Cool to room temperature. The product usually precipitates as a hydrochloride salt.
-
Filter and wash with cold ethanol.
-
Step 2: Electrophilic Halogenation at C-5
To target the back-pocket (gatekeeper residue), we introduce a handle at C-5.
-
Reagents: N-Iodosuccinimide (NIS), DMF.
-
Protocol:
-
Dissolve the Step 1 product in DMF.
-
Add NIS (1.1 eq) portion-wise at 0°C to prevent over-halogenation.
-
Stir at RT for 2 hours. Monitor via LC-MS (Target mass + 126 Da).
-
Quench with aqueous sodium thiosulfate to remove excess iodine.
-
Step 3: Suzuki-Miyaura Coupling (Diversity Step)
This step expands the molecule into the hydrophobic pocket to induce multi-target selectivity (e.g., hitting both EGFR and VEGFR).
-
Reagents: C5-Iodo intermediate, Aryl boronic acid, Pd(dppf)Cl2 (5 mol%), K2CO3 (2M aq), Dioxane.
-
Protocol:
-
Degas solvents with nitrogen for 15 mins (Oxygen poisons the Pd catalyst).
-
Combine reagents in a sealed microwave vial.
-
Heat at 110°C for 1 hour (Microwave) or 80°C overnight (Thermal).
-
Purify via Flash Chromatography (DCM:MeOH gradient).
-
Part 3: Biochemical Profiling (ADP-Glo™ Assay)
Objective: Quantify IC50 values against a panel of kinases (e.g., EGFR, HER2, VEGFR2).[1][3] Methodology: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures ADP formed from a kinase reaction.[4][5] It is preferred over radiometric assays for its high sensitivity and non-radioactive workflow.
Diagram 2: Assay Workflow Logical flow of the screening process.
Caption: The ADP-Glo workflow converts kinase activity (ADP production) into a stable luminescent signal.
Detailed Protocol:
-
Compound Preparation:
-
Prepare 10mM stock solutions of synthesized inhibitors in 100% DMSO.
-
Perform 3-fold serial dilutions in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
-
Kinase Reaction (5 µL volume):
-
In a 384-well white low-volume plate, add:
-
1 µL of Inhibitor (at 5x final concentration).
-
2 µL of Kinase Enzyme (e.g., EGFR, 1-5 ng/well).
-
2 µL of Substrate/ATP mix (ATP concentration should be at
for the specific kinase, typically 10-50 µM).
-
-
Control: Include "No Enzyme" (Background) and "No Inhibitor" (Max Signal) wells.
-
Incubate at RT for 60 minutes.
-
-
ADP Depletion (5 µL volume):
-
Detection (10 µL volume):
-
Data Analysis:
-
Measure Luminescence (RLU) on a plate reader (e.g., BMG PHERAstar).
-
Calculate % Inhibition:
. -
Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.
-
Data Presentation: Example Screening Results
| Compound ID | R1 (C4-Position) | R2 (C5-Position) | EGFR IC50 (nM) | HER2 IC50 (nM) | Selectivity Ratio |
| PP-01 | 3-Br-Aniline | H | 150 | >10,000 | Single Target |
| PP-02 | 3-Br-Aniline | Phenyl | 45 | 60 | Dual Target |
| PP-03 | 3-Cl-4-F-Aniline | Pyridine | 12 | 18 | Potent Dual |
| Tofacitinib | (Reference) | -- | >1000 | >1000 | JAK Selective |
Part 4: Cellular Validation (Western Blot)
Biochemical potency must translate to cellular activity. For a multi-targeted EGFR/HER2 inhibitor, we expect the downregulation of phosphorylation in both receptors.
Protocol:
-
Cell Line: NCI-N87 (HER2 amplified) or A431 (EGFR amplified).
-
Treatment: Starve cells (0.5% FBS) overnight, then treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 mins.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4).
-
Detection: Immunoblot for:
-
p-EGFR (Tyr1068)
-
p-HER2 (Tyr1248)
-
Total EGFR / Total HER2 (Loading Control)
-
GAPDH (Housekeeping)
-
Interpretation: A successful multi-targeted inhibitor will show dose-dependent disappearance of both p-EGFR and p-HER2 bands, whereas a selective inhibitor would only affect one.
References
-
Metwally, K., et al. (2024).[2] "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry.
-
Moriarty, K., et al. (2006).[9] "The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual (TM313)." Promega Protocols.
- Traxler, P., et al. (2013). "Protein Tyrosine Kinase Inhibitors in Cancer Treatment." Expert Opinion on Therapeutic Patents. (Foundational text on pyrrolopyrimidine binding modes).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ADP-Glo™ Kinase Assay [se.promega.com]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrrolo[2,3-d]pyrimidines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis is not without challenges. This guide provides in-depth troubleshooting for common side reactions and experimental hurdles, empowering you to optimize your synthetic routes and achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My primary reaction, a nucleophilic aromatic substitution (SNAr) at the C4 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an amine, is sluggish and gives low yields. What's going wrong?
Answer:
This is a frequently encountered issue. While the chlorine at the C4 position is activated towards nucleophilic displacement, several factors can impede this reaction.[1] Let's break down the potential causes and solutions.
Underlying Causality: The reactivity of the C4 position is enhanced by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom.[1] However, the nucleophilicity of the incoming amine and the reaction conditions play a critical role in the success of the substitution.
Troubleshooting Steps:
-
Assess Nucleophile Strength: Weakly nucleophilic amines will react slowly.
-
Recommendation: If using an aniline or other weakly basic amine, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or diisopropylethylamine (DIPEA).[3]
-
-
Solvent and Temperature Optimization: The choice of solvent and reaction temperature is crucial for SNAr reactions.
-
Recommendation: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-butanol are generally effective as they can solvate the intermediate Meisenheimer complex.[3] Heating is often necessary to drive the reaction to completion.[3] A systematic temperature screen from 80 °C to 120 °C is advisable.
-
-
Consider Catalyst-Assisted Reactions: For particularly challenging nucleophiles, a catalyst can be beneficial.
Workflow for Optimizing C4-Amination:
Caption: Troubleshooting workflow for low-yielding C4-amination reactions.
FAQ 2: I'm observing the formation of an unexpected isomer. It seems my substituent is attaching to the pyrrole nitrogen (N7) instead of the intended C4 or C6 position. How can I control the regioselectivity of alkylation/arylation?
Answer:
This is a classic case of competing N-alkylation versus C-alkylation or N-arylation versus C-arylation. The pyrrolo[2,3-d]pyrimidine core has multiple nucleophilic sites, and the reaction conditions dictate the major product.
Underlying Causality: The N7-H of the pyrrole ring is acidic and can be deprotonated by a base, creating a potent nucleophile. This often competes with reactions at other positions.
Troubleshooting and Control Strategies:
-
Protecting Group Strategy: The most reliable method to prevent N7-alkylation is to protect the pyrrole nitrogen.
-
Recommendation: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common and effective protecting group for this purpose.[3] It can be installed using SEM-Cl and a suitable base (e.g., NaH) and later removed under acidic conditions or with fluoride ions.[3] Other protecting groups like benzyl or tosyl can also be employed.[4][5]
-
-
Base and Solvent Selection: The choice of base can influence the regioselectivity.
-
Recommendation: To favor C-alkylation, a milder base like potassium carbonate (K2CO3) in a polar aprotic solvent may be preferable. For N-alkylation, a stronger base like sodium hydride (NaH) is often used to fully deprotonate the pyrrole nitrogen.
-
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product, which can sometimes be the C-substituted isomer.
-
Recommendation: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress carefully by TLC or LC-MS to minimize the formation of the N7-substituted side product.
-
Table 1: General Conditions for Regioselective Substitution
| Desired Position | Strategy | Reagents & Conditions | Expected Outcome |
| C4-Substitution | SNAr on 4-halopyrrolo[2,3-d]pyrimidine | Nucleophile, Base (e.g., DIPEA), Solvent (e.g., n-BuOH), Heat[3] | Selective substitution at the C4 position. |
| C5/C6-Substitution | Halogenation followed by cross-coupling | 1. NBS/NIS for halogenation. 2. Suzuki/Sonogashira coupling. | Introduction of aryl or alkynyl groups at C5 or C6. |
| N7-Substitution | Direct Alkylation/Arylation | Alkyl/Aryl halide, Strong Base (e.g., NaH), DMF | Predominant formation of the N7-substituted product. |
| Preventing N7-Substitution | Protection of Pyrrole Nitrogen | 1. SEM-Cl, NaH. 2. Perform C-substitution. 3. Deprotection (e.g., TBAF or acid).[3] | Clean C-substitution without N7 side products. |
FAQ 3: During the chlorination of a 4-hydroxypyrrolo[2,3-d]pyrimidine using phosphorus oxychloride (POCl3), I'm getting a significant amount of a dichlorinated byproduct. How can I improve the selectivity for the desired 4-chloro product?
Answer:
The formation of dichlorinated species, likely the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a known side reaction in this process.[6] This occurs due to the reactivity of the C2 position under the harsh chlorinating conditions.
Underlying Causality: The electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring system can lead to electrophilic substitution at other positions besides the intended C4. The presence of a strong Lewis acid like POCl3 can facilitate this undesired reactivity.
Troubleshooting and Optimization Protocol:
-
Control of Reaction Temperature and Time: Over-chlorination is often a result of prolonged reaction times or excessive temperatures.
-
Recommendation: Carefully monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. Running the reaction at a lower temperature (e.g., 80-90 °C instead of reflux) can significantly improve selectivity.
-
-
Stoichiometry of POCl3: Using a large excess of POCl3 can drive the formation of the dichlorinated byproduct.
-
Recommendation: Reduce the equivalents of POCl3 to the minimum required for complete conversion of the starting material. A good starting point is 3-5 equivalents.
-
-
Use of Additives: Certain additives can moderate the reactivity of POCl3.
-
Recommendation: The addition of a tertiary amine like N,N-dimethylaniline can sometimes improve the selectivity of the chlorination.[7]
-
Experimental Protocol for Selective Monochlorination:
-
To a stirred solution of the 4-hydroxypyrrolo[2,3-d]pyrimidine (1.0 eq) in phosphorus oxychloride (3-5 eq), add N,N-dimethylaniline (0.1-0.2 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC (e.g., every 30 minutes).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 4: My final product is difficult to purify, and I suspect the presence of dimeric or polymeric byproducts. What causes this and how can I avoid it?
Answer:
Dimerization or polymerization can occur, especially with highly reactive intermediates or under forcing reaction conditions.
Underlying Causality: The pyrrolo[2,3-d]pyrimidine nucleus has multiple reactive sites. Under certain conditions, an intermolecular reaction can occur where one molecule acts as a nucleophile and another as an electrophile, leading to the formation of dimers or larger oligomers. This is particularly prevalent in reactions involving unprotected pyrrole nitrogens or highly activated pyrimidine rings.
Mitigation Strategies:
-
Protecting Groups: As discussed in FAQ 2, protecting the pyrrole N7-H is a key strategy to prevent its participation in intermolecular side reactions.[3][4][5]
-
Reaction Concentration: Running reactions at high concentrations can favor intermolecular side reactions.
-
Recommendation: Perform the reaction under more dilute conditions. This can be particularly effective in cyclization steps where intramolecular reaction is desired over intermolecular polymerization.
-
-
Controlled Addition of Reagents: Adding a reactive reagent slowly can maintain a low instantaneous concentration, thus minimizing side reactions.
-
Recommendation: Use a syringe pump for the slow addition of highly reactive electrophiles or nucleophiles.
-
-
Purification Techniques: If dimerization has already occurred, purification can be challenging.
-
Recommendation: Reversed-phase HPLC is often more effective than normal-phase column chromatography for separating structurally similar polar compounds like these.
-
Visualizing the Dimerization Problem:
Sources
- 1. srinichem.com [srinichem.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 5. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
Technical Support Center: Purification of Halogenated Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of halogenated heterocyclic compounds. As a class of molecules vital to pharmaceuticals, agrochemicals, and materials science, their successful isolation in high purity is paramount for accurate downstream research and development.[1]
This guide is structured to provide actionable solutions and foundational knowledge in a direct question-and-answer format. We will move from specific, in-lab troubleshooting scenarios to broader strategic questions, equipping you with the expertise to overcome common purification hurdles.
Troubleshooting Guide: From Tailing Peaks to Elusive Isomers
This section addresses the most frequent and frustrating issues encountered during the chromatographic purification of halogenated heterocycles.
Question 1: Why is my halogenated compound co-eluting with impurities, especially regioisomers or the dehalogenated starting material?
Answer: This is one of the most common challenges, stemming from the subtle differences in polarity and structure between your target molecule and closely related impurities.[2] Standard silica gel chromatography often fails to provide the necessary selectivity.
Core Problem: The purification principle relies on differential interactions between the analyte and the stationary phase. When the structural and electronic differences are minimal, as with isomers (e.g., 2-bromothiophene vs. 3-bromothiophene) or dehalogenated analogs, achieving separation requires enhancing these subtle interaction differences.[2][3]
Solutions & Scientific Rationale:
-
Optimize the Mobile Phase: Before changing the column, exhaust your mobile phase options.
-
Systematic TLC Analysis: Run multiple TLC plates using solvent systems with different selectivities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone). A change in solvent can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) that govern separation.[4]
-
Employ a Weaker Solvent System: If your compound's Rf is high (>0.4) in your initial system, decreasing the mobile phase polarity will allow for more interactions with the stationary phase, potentially resolving closely eluting spots. Conversely, if the Rf is too low (<0.1), a stronger solvent is needed.[4]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the stationary phase chemistry must be changed to introduce new interaction mechanisms.
Stationary Phase Primary Interaction Mechanism Best Suited For... Standard Silica Gel Polar (Hydrogen Bonding, Dipole-Dipole) General purpose, acidic/neutral compounds.[5] Alumina (Basic/Neutral) Polar (Lewis Acid/Base) Basic heterocycles (e.g., pyridines, imidazoles) that tail on acidic silica.[4][5] Amino-Propyl Silica Medium Polarity (Hydrogen Bonding) Nitrogen-containing heterocycles, carbohydrates.[6] Pentafluorophenyl (PFP) π-π Interactions, Dipole-Dipole, Halogen Bonding Aromatic and halogenated compounds, offering unique selectivity for isomers.[2] C18 Reversed-Phase Hydrophobic (van der Waals) Polar or ionic compounds that are too strongly retained on normal phase silica. -
Leverage Halogen Bonding: Halogen bonding is a noncovalent interaction where the halogen atom acts as an electrophile (a "σ-hole").[7] This interaction is directional and its strength increases with the polarizability of the halogen (I > Br > Cl > F).[8]
Question 2: My basic heterocyclic compound (e.g., chlorinated pyridine, fluorinated imidazole) is producing a long, tailing peak on my silica gel column. What's happening and how do I fix it?
Answer: This classic peak tailing issue is caused by strong, non-ideal secondary interactions between the basic nitrogen of your heterocycle and acidic silanol groups (Si-OH) on the surface of the silica gel.[4][10] This leads to poor peak shape, reduced resolution, and often, lower recovery.
Solutions & Scientific Rationale:
-
Neutralize the Active Sites: The most direct solution is to add a small amount of a basic modifier to your mobile phase. This modifier will competitively bind to the acidic silanol sites, preventing your compound from interacting with them.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. This is highly effective for masking silanol groups and improving the peak shape of basic analytes.[4]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component (e.g., in a DCM/MeOH system) to achieve a similar effect.
-
-
Use a Less Acidic Stationary Phase:
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry (both tailing and fronting).[11][12][13]
-
Troubleshooting Step: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were overloading the column. The amount of crude material should generally be 1-5% of the stationary phase mass for flash chromatography.[4]
-
Question 3: I have low or no recovery of my compound from the column, or I suspect it's decomposing during purification. How can I verify and prevent this?
Answer: Halogenated heterocycles can be sensitive to the acidic nature of silica gel, leading to irreversible adsorption or on-column degradation.[14] This is particularly true for compounds with labile functional groups or highly activated ring systems.
Solutions & Scientific Rationale:
-
Perform a Silica Stability Test (2D TLC): This is a critical, yet often overlooked, preliminary step.
-
Protocol: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system (First Dimension). Remove the plate, let the solvent fully evaporate, and then rotate it 90 degrees. Run the plate again in the same solvent system (Second Dimension).
-
Interpretation: If your compound is stable, the spot will move diagonally. If it degrades on silica, you will see new spots appearing along the vertical path of the second run, indicating decomposition over time.[14]
-
-
Deactivate the Silica Gel: If your compound shows moderate instability, you can reduce the acidity of the stationary phase. This can be done by preparing a slurry of silica gel in the mobile phase containing 1-2% triethylamine, then packing the column with this slurry.
-
Switch to a More Inert Stationary Phase: For highly sensitive compounds, avoiding silica gel altogether is the best strategy.
-
Alumina or Florisil: These are common alternatives for acid-sensitive compounds.[14]
-
Reversed-Phase (C18): This is an excellent choice as the stationary phase is non-polar and far less reactive. The purification is then performed with polar mobile phases like water/acetonitrile or water/methanol.
-
Workflow for Troubleshooting Poor Separation
Here is a logical decision tree to guide your troubleshooting process when encountering poor separation of halogenated heterocycles.
Caption: A decision tree for troubleshooting poor chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: How do I select the best initial stationary phase for my specific halogenated heterocycle?
-
Start with Silica: For neutral or mildly acidic compounds, standard silica gel is the default starting point due to its versatility and cost-effectiveness.
-
Consider the pKa: If your heterocycle is basic (e.g., pyridine, imidazole), anticipate peak tailing. Plan to either use a mobile phase modifier (like TEA) or start with a more inert phase like neutral alumina or amino-propyl silica.[4][5][6]
-
For Highly Polar Compounds: If your compound barely moves from the baseline on silica even with highly polar solvents, consider reversed-phase (C18) chromatography.
Q2: Does the type of halogen (F, Cl, Br, I) matter for purification?
-
Yes, significantly. While all halogens increase lipophilicity, their electronic properties and ability to form halogen bonds differ.
-
Fluorine: Due to its high electronegativity and low polarizability, fluorine is a poor halogen bond donor.[8] Purification of fluorinated heterocycles often relies more on traditional polarity-based separations. However, their synthesis can lead to regioisomers that are challenging to separate.[15]
-
Chlorine, Bromine, Iodine: These larger halogens are more polarizable and are better halogen bond donors. This property can be exploited for enhanced selectivity using stationary phases like PFP or Phenyl-Hexyl.[2][9] The challenge often lies in separating them from dehalogenated or poly-halogenated byproducts.
Q3: When should I give up on column chromatography and try a different method?
-
Column chromatography is powerful but not always the answer. Consider alternatives when:
-
Your compound is unstable: If 2D-TLC shows significant degradation, and alternative stationary phases fail, chromatography may not be viable.
-
You have non-isomeric impurities with very different properties: If your main impurity is a salt or a non-polar grease, a simple liquid-liquid extraction or filtration may be more effective as a first pass.
-
Your product is crystalline: Recrystallization is a highly effective and scalable purification technique if you can find a suitable solvent/anti-solvent system.[2] It's excellent for removing small amounts of impurities from a solid product.
-
Your product is volatile and thermally stable: Distillation can be an effective method for purifying liquids, especially on a larger scale.[16][17][18]
-
Experimental Protocols
Protocol 1: Method Development for Flash Chromatography of a Novel Brominated Thiophene
This protocol outlines a systematic approach to developing a purification method from scratch.
-
Solubility Testing: Determine the best solvent for "dry loading" your crude sample onto silica. Test solubility in dichloromethane (DCM), toluene, and ethyl acetate. Choose the solvent in which your compound is soluble but which is also as non-polar as possible to ensure a tight application band.
-
TLC Screening:
-
Prepare three TLC chambers with different solvent systems of varying polarity and selectivity:
-
System A: 9:1 Hexane / Ethyl Acetate (Low Polarity)
-
System B: 4:1 Hexane / Ethyl Acetate (Medium Polarity)
-
System C: 1:1 Dichloromethane / Hexane (Different Selectivity)
-
-
Spot your crude material on three separate TLC plates and run one in each chamber.
-
Goal: Identify a system where the target compound has an Rf value between 0.2 and 0.4 and is well-separated from major impurities.[4]
-
-
TLC Optimization:
-
If System B (4:1 Hex/EtOAc) shows the best potential but the separation is not perfect, create gradients around it (e.g., 5:1 and 3:1 Hex/EtOAc) to fine-tune the resolution.
-
If peak/spot tailing is observed, re-run the best system on a new plate, but add 0.5% triethylamine (TEA) to the mobile phase.
-
-
Column Selection and Packing:
-
Estimate the amount of silica needed (typically 20-100 times the mass of your crude material).
-
Pack the column using the chosen mobile phase (without TEA for now) as a slurry. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude material in the minimum amount of DCM. Add a small amount of silica gel (1-2 times the mass of your crude) to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase. If you added TEA during TLC optimization, add it to your bulk mobile phase now.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Scaling Up from Analytical to Preparative HPLC
This protocol assumes you have a well-resolved analytical HPLC method and need to purify a larger quantity of material.
-
Analytical Method Optimization: Ensure your analytical method uses a volatile mobile phase (e.g., Acetonitrile/Water or Methanol/Water) to simplify post-purification solvent removal.[19] Avoid non-volatile buffers like phosphates if possible; opt for formic acid or ammonium acetate if a buffer is necessary.
-
Loading Study:
-
Using your analytical column (e.g., 4.6 mm ID), progressively increase the injection volume or sample concentration.[13][20]
-
Monitor the chromatogram. Your goal is to load the maximum amount of material where the peak of your target compound is still adequately resolved from its nearest impurity. The peaks will broaden and may look "ugly," which is acceptable in preparative work as long as separation is maintained.[21]
-
-
Geometric Scaling Calculation: Use the loading study results to scale to your preparative column. The flow rate should be scaled based on the cross-sectional area of the columns.
-
Scaling Factor (SF) = (d_prep² / d_analytical²) , where 'd' is the internal diameter of the columns.
-
Preparative Flow Rate = Analytical Flow Rate × SF
-
Sample Load (prep) = Sample Load (analytical) × SF
-
-
System Preparation:
-
Equilibrate the preparative column with the mobile phase at the calculated preparative flow rate. Ensure the system pressure is stable.
-
Configure the fraction collector to trigger collection based on UV absorbance threshold or time windows determined from a preliminary run. Calibrate the delay volume between the detector and the fraction collector outlet.[20]
-
-
Purification Run:
-
Dissolve your calculated sample load in the mobile phase (or a solvent with equal or weaker elution strength).[22]
-
Inject the sample and begin the run.
-
Monitor the chromatogram in real-time.
-
-
Analysis of Fractions:
-
After collection, re-analyze small aliquots of the key fractions on the analytical HPLC system to confirm purity.[23]
-
Combine the fractions that meet your purity requirements.
-
Evaporate the solvent to isolate your purified halogenated heterocyclic compound.
-
Purification Strategy Selection Workflow
Caption: A general workflow for selecting a primary purification strategy.
References
- Pittcon 2025: Chris Palmer Discusses Halogen Bonding in HPLC | LCGC International. (2025).
- A Comparative Guide to the Synthesis of 3-Bromothiophene: Established Methods vs. Novel Approaches - Benchchem. (n.d.).
- Technical Support Center: Side-Product Formation in Fluorinated Imidazole Reactions - Benchchem. (n.d.).
-
Halogen bond in separation science: A critical analysis across experimental and theoretical results | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]
- Method for producing brominated thiophene. (1987). Google Patents.
-
Halogen bond in high-performance liquid chromatography enantioseparations: Description, features and modelling - R Discovery. (2018). Available at: [Link]
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
-
Recent Progress on the Halogen Dance Reaction on Heterocycles - ResearchGate. (n.d.). Available at: [Link]
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. (n.d.).
- Preparation method for 2-bromothiophene. (2014). Google Patents.
-
3-bromothiophene - Organic Syntheses Procedure. (n.d.). Available at: [Link]
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025).
- GC Column Troubleshooting Guide - Phenomenex. (2025).
-
TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (2020). Available at: [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (2011). Google Patents.
- Process for separating chloropyridine product. (2000). Google Patents.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.).
-
Principles in preparative HPLC - University of Warwick. (n.d.). Available at: [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (2010). Google Patents.
- TROUBLESHOOTING GUIDE - Phenomenex. (n.d.).
- Development of a gas chromatography-based method to derive halogen bonding energy of At compounds. (2024).
- Technical Support Center: Purification of Halogenated Naphthyridine Compounds - Benchchem. (n.d.).
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025).
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. (n.d.). Available at: [Link]
-
GC Troubleshooting—Tailing Peaks - Restek. (n.d.). Available at: [Link]
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024).
- Method For Removing Halogens From An Aromatic Compound. (2013). Google Patents.
- General tips for preparative HPLC - MZ-Analysentechnik. (n.d.).
-
Introduction to Preparative HPLC | LCGC International. (2022). Available at: [Link]
-
The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances | Accounts of Chemical Research - ACS Publications. (2013). Available at: [Link]
-
Special Issue : Development of New Methods of Synthesis of Heterocycles - MDPI. (n.d.). Available at: [Link]
-
Preparative HPLC Primer - Shimadzu. (2020). Available at: [Link]
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.).
-
How to use preparative HPLC | Technical Support | GL Sciences. (n.d.). Available at: [Link]
-
Halogenated heterocycles : synthesis, application and environment - BU Université Paris Cité. (n.d.). Available at: [Link]
-
Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. (2025). Available at: [Link]
-
Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles | Request PDF. (2025). Available at: [Link]
- HPLC Troubleshooting Guide. (n.d.).
-
Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 – | Request PDF - ResearchGate. (2025). Available at: [Link]
- LC Chromatography Troubleshooting Guide - HALO Columns. (2023).
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025). Available at: [Link]
-
The Dark Side of Fluorine - PMC. (2019). Available at: [Link]
-
Vapor phase production of Chlorinated pyridines from alpha-picoline - European Patent Office - EP 0239905 A1 - Googleapis.com. (n.d.). Available at: [Link]
- Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
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Troubleshooting cell permeability issues with pyrrolo[2,3-d]pyrimidine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed to provide expert-driven, actionable advice for troubleshooting common cell permeability issues encountered during your experiments. We will delve into the causality behind these challenges and offer validated protocols to help you navigate them effectively.
Troubleshooting Guide: Common Permeability Issues
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and recommended actions.
Problem 1: My pyrrolo[2,3-d]pyrimidine derivative shows very low apparent permeability (Papp) in my Caco-2 assay.
Potential Cause 1: Poor Physicochemical Properties for Passive Diffusion.
The intrinsic properties of a molecule are the primary determinants of its ability to passively diffuse across a lipid membrane. The pyrrolo[2,3-d]pyrimidine scaffold, while a valuable pharmacophore, can present challenges if not appropriately substituted.[1][2] Key parameters to evaluate are guided by principles such as Lipinski's Rule of Five.[3][4] Poor passive diffusion is often likely if your compound has:
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
-
A molecular weight greater than 500 Daltons.
-
A calculated LogP (CLogP) greater than 5.[4]
Recommended Actions:
-
Isolate Passive Permeability with a PAMPA Assay: Before extensive troubleshooting in a complex cell-based model, it is crucial to determine the compound's intrinsic passive permeability.[5] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free system that models only passive diffusion across an artificial lipid membrane.[6][7][8] This will tell you if the low permeability is a fundamental property of the molecule or if biological factors (like efflux) are at play. A low PAMPA result confirms that the issue lies with the molecule's physicochemical properties.[9]
-
Analyze Physicochemical Properties: Compare your compound's properties to established druglikeness rules.[10] While not absolute, significant deviations can indicate a high probability of poor absorption.[11] Lipophilicity (LogP) is particularly critical; a value between 1 and 3 is often considered optimal for a balance between solubility and membrane partitioning.[12]
-
Medicinal Chemistry Optimization (if applicable): If you are in the discovery phase, consider structural modifications to improve permeability. This could involve masking polar groups or reducing the hydrogen bond count.[13] For instance, adding lipophilic groups can enhance passive diffusion, but this must be carefully balanced to avoid negatively impacting solubility.[12][14]
Potential Cause 2: Low Aqueous Solubility.
A compound must be in solution to permeate the cell membrane.[15] Pyrrolo[2,3-d]pyrimidine derivatives, particularly those with high lipophilicity, can suffer from poor aqueous solubility.[16] If the compound precipitates in the assay buffer, its effective concentration at the cell surface is reduced, leading to an artificially low apparent permeability value.[17]
Recommended Actions:
-
Assess Kinetic Solubility: Before your permeability assay, determine the compound's solubility in the exact transport buffer you will be using (e.g., Hanks' Balanced Salt Solution, pH 7.4). A simple turbidimetric solubility assay can provide this information quickly.[18]
-
Adjust Dosing Concentration: Ensure your dosing concentration in the Caco-2 or PAMPA assay is well below the measured solubility limit. Ideally, the concentration should be at least 5-10 times lower than the kinetic solubility to avoid precipitation during the experiment.[19]
-
Improve Recovery with Additives: If low recovery is suspected due to non-specific binding of a lipophilic compound to the assay plates, consider including Bovine Serum Albumin (BSA) in the basolateral (receiver) chamber.[20] BSA can act as a "sink" and prevent the compound from adhering to plastic surfaces, thereby improving the accuracy of the measurement.[20]
Troubleshooting Flowchart for Low Apparent Permeability
Caption: A flowchart to diagnose low apparent permeability.
Problem 2: My compound shows a high efflux ratio (>2) in the bidirectional Caco-2 assay.
Potential Cause: Active Efflux by Transporters.
A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indication that your compound is a substrate for apically located efflux transporters such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[20][21] These transporters are part of the ATP-binding cassette (ABC) superfamily and function as cellular defense mechanisms, actively pumping xenobiotics out of the cell and back into the intestinal lumen, thereby limiting absorption.[22][23][24] Many heterocyclic compounds are known substrates for these pumps.[25]
Recommended Actions:
-
Confirm Transporter Involvement with Inhibitors: To identify the specific transporter responsible, repeat the bidirectional Caco-2 assay in the presence of known efflux inhibitors.
-
For P-gp: Use a well-characterized inhibitor like verapamil.[26][27] A significant reduction in the efflux ratio in the presence of verapamil confirms that your compound is a P-gp substrate.[13] Verapamil works by non-competitively inhibiting P-gp-mediated transport.[28]
-
For BCRP: Use a specific inhibitor to confirm BCRP involvement.
-
-
Interpret the Results: If the efflux ratio is normalized (i.e., drops close to 1) in the presence of an inhibitor, you have successfully identified the primary efflux transporter. This information is critical for lead optimization, as medicinal chemists can then work to design analogs that are not recognized by that specific transporter.
Visualizing the Caco-2 Permeability Assay
Caption: Bidirectional transport across a Caco-2 monolayer.
Problem 3: I'm seeing high variability and poor reproducibility in my Caco-2 assay results.
Potential Cause 1: Compromised Cell Monolayer Integrity.
The Caco-2 assay relies on a fully differentiated and confluent cell monolayer with intact tight junctions to accurately model the intestinal barrier.[29] If the monolayer is not properly formed or is damaged during the experiment, compounds can leak through the gaps between cells (paracellular route), leading to an overestimation of permeability and inconsistent results.[30]
Recommended Actions:
-
Monitor Transepithelial Electrical Resistance (TEER): TEER is a quantitative measure of monolayer integrity.[31] Measure TEER values before and after each experiment. Stable and high TEER values (typically >200 Ω·cm²) indicate a healthy, confluent monolayer.[31] A significant drop in TEER suggests a compromised barrier.
-
Use a Paracellular Marker: Co-incubate your test compound with a low-permeability paracellular marker, such as Lucifer yellow.[13] The apparent permeability of Lucifer yellow should be consistently low. High or variable permeability of this marker is a direct indication of leaky monolayers.
Potential Cause 2: Compound Instability or Non-specific Binding.
Low or variable recovery of the compound at the end of the assay can also lead to poor data quality.[20] This can be due to chemical degradation in the assay buffer, metabolism by enzymes within the Caco-2 cells, or adsorption to the plasticware.[17]
Recommended Actions:
-
Assess Compound Stability: Incubate your compound in the transport buffer at 37°C for the duration of the assay and analyze its concentration over time by LC-MS/MS. This will reveal any potential chemical instability.[13]
-
Calculate Percent Recovery: At the end of the permeability experiment, calculate the mass balance (% Recovery). A recovery significantly less than 100% (e.g., <70%) suggests issues like poor solubility, binding to the plate, or cellular accumulation/metabolism.[20]
-
Investigate Lysosomal Trapping: Basic compounds can sometimes become trapped in the acidic environment of lysosomes. This can be investigated by running the assay in the presence of an agent that disrupts lysosomal pH, such as bafilomycin A1.[13]
Frequently Asked Questions (FAQs)
Q1: What is a "good" apparent permeability (Papp) value?
A1: Papp values are often classified as follows, though these are general guidelines:
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s Reference compounds are crucial for context. For example, the poorly absorbed atenolol has a low Papp, while the highly absorbed antipyrine has a high Papp.[20]
Q2: How does pH affect the permeability of my pyrrolo[2,3-d]pyrimidine derivative?
A2: The pH of the environment can significantly impact the ionization state of your compound, which in turn affects its permeability. Most pyrrolo[2,3-d]pyrimidines have basic nitrogen atoms. In the acidic environment of the upper small intestine, these nitrogens can become protonated (charged). Charged species are generally less able to passively diffuse across the lipid-rich cell membrane. Therefore, a compound's permeability can vary at different points along the gastrointestinal tract.[12] This is why Caco-2 assays often use a pH gradient (e.g., pH 6.5 apical, pH 7.4 basolateral) to better mimic physiological conditions.[19]
Q3: When should I use the PAMPA assay versus the Caco-2 assay?
A3: The choice depends on the stage of your research and the question you are asking.
-
PAMPA: Best for early-stage discovery and high-throughput screening.[32] It is a cost-effective way to rank compounds based solely on their passive diffusion potential and to diagnose if low permeability is an intrinsic molecular property.[6][8]
-
Caco-2: A more complex, lower-throughput, but more biologically relevant model.[32] It is essential for later-stage characterization as it provides insights into both passive and active transport mechanisms (including efflux), as well as paracellular transport.[20] The two assays are complementary; comparing their results can help elucidate the mechanism of permeation.[32]
Data Summary Table
| Property | Influence on Permeability | Troubleshooting Assay |
| High Molecular Weight (>500 Da) | Decreases passive diffusion | PAMPA |
| High Polar Surface Area (PSA) | Decreases passive diffusion | PAMPA |
| Low Lipophilicity (LogP < 1) | Poor membrane partitioning | PAMPA |
| High Lipophilicity (LogP > 5) | Poor aqueous solubility | Kinetic Solubility Assay |
| Low Aqueous Solubility | Reduces concentration gradient | Kinetic Solubility Assay |
| Substrate for Efflux Pumps | Actively removed from cell | Bidirectional Caco-2 with Inhibitors |
Appendix: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Solutions: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The same buffer is used for the acceptor plate.[13]
-
Coat Membrane: A filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[9]
-
Assemble Sandwich: The donor plate containing the compound is placed on top of the acceptor plate, separated by the lipid-coated membrane.[7]
-
Incubate: The "sandwich" is incubated at room temperature for a defined period (e.g., 5 to 24 hours).[9]
-
Quantify: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method like LC-MS/MS.[13] The apparent permeability coefficient (Papp) is then calculated.
Protocol 2: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ plates) for 18-22 days to allow for differentiation and formation of a confluent monolayer.[20][29]
-
Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring TEER and/or assessing the flux of a paracellular marker like Lucifer yellow.[13]
-
Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., HBSS) at the desired concentration.[13]
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Collect samples from the basolateral chamber at defined time points.[5]
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral (lower) chamber.
-
Add fresh transport buffer to the apical (upper) chamber.
-
Incubate and sample from the apical chamber as described above.[20]
-
-
Quantification & Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS. Calculate the Papp values for both directions and determine the efflux ratio (Papp B-A / Papp A-B).[20]
References
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
-
Wikipedia. Parallel artificial membrane permeability assay. [Link]
-
Bienta. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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BioDuro. ADME Pampa Permeability Assay. [Link]
-
GARDP. Lipinski's Rule of 5. [Link]
- Schnider, P. (2021). Drug Efflux Transporters: P-gp and BCRP. The Royal Society of Chemistry.
- Misaka, S., et al. (2013). Clinical relevance of drug efflux pumps in the gut. Current Opinion in Pharmacology.
- Gaszner, G., et al. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Via Medica Journals.
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Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
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Wikipedia. Lipinski's rule of five. [Link]
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Sai Life Sciences. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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Thierry, J., et al. (1994). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. PubMed. [Link]
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Scribd. Estimating Drug Solubility & Permeability. [Link]
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Doogue, M. & Polasek, T. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
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Singh, A., et al. (2010). Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals. PMC. [Link]
-
Li, Y., et al. (2016). Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier. PLOS One. [Link]
-
Raviv, D., et al. (2016). Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Portland Press. [Link]
- Miller, J. (2004).
-
Dahan, A. & Miller, J.M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PMC. [Link]
-
Mimetas. 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [Link]
- Evotec. Caco-2 Permeability Assay.
-
Bartuzi, O., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Pion Inc. (2024). Drug solubility and permeability. [Link]
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Chem Help ASAP. (2023). drug solubility, membrane permeability, & the efflux ratio. YouTube. [Link]
-
Dahan, A., et al. (2011). The Solubility–Permeability Interplay: Mechanistic Modeling and Predictive Application of the Impact of Micellar Solubilization on Intestinal Permeation. ACS Publications. [Link]
-
Gilde, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. [Link]
-
Caco2 assay protocol. [Link]
- Zhang, Y., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry.
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. [Link]
-
Bîrcă, M., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PMC. [Link]
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Abdel-Maksoud, M.S., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science Publisher. [Link]
-
Goudar, J.S., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]
-
Scott, C.J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. A review on medicinally important heterocyclic compounds and importance of biophysical approach of underlying the insight mechanism in biological environment. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
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- 7. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 9. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
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- 14. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug solubility and permeability [pion-inc.com]
- 16. mdpi.com [mdpi.com]
- 17. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
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- 25. Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier | PLOS One [journals.plos.org]
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Validation & Comparative
Technical Comparison Guide: 4,5-Dichloro vs. 5-Bromo/Iodo-Pyrrolo[2,3-d]pyrimidines
This guide provides a technical comparison of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine against its halogenated analogs (specifically 4-chloro-5-bromo and 4-chloro-5-iodo variants). It is designed to assist medicinal chemists in selecting the optimal scaffold for JAK inhibitor synthesis and other kinase-targeting campaigns.
Executive Summary: The "Stability vs. Reactivity" Trade-off
In the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib analogs), the 7H-pyrrolo[2,3-d]pyrimidine scaffold is ubiquitous. The choice of the halogenated starting material—specifically the identity of the halogen at the C5 position—dictates the synthetic strategy.
-
4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: The "Industrial Workhorse." It is cost-effective and highly stable but requires specialized catalytic systems (e.g., Buchwald precatalysts) to functionalize the C5 position.
-
4-Chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine: The "Discovery Standard." It offers orthogonal reactivity; the C5-bromide allows for facile cross-coupling under mild conditions, distinct from the C4-chloride.
-
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: The "High-Reactivity Specialist." Ideal for difficult couplings (e.g., Sonogashira) but suffers from lower stability (light sensitivity/dehalogenation).
Comparative Data Analysis
Physical & Chemical Properties
| Feature | 4,5-Dichloro (Target) | 4-Chloro-5-Bromo (Alternative) | 4-Chloro-5-Iodo (Alternative) |
| CAS Number | 115093-90-8 | 183208-35-7 | 123148-78-7 |
| Molecular Weight | 188.01 | 232.46 | 279.47 |
| C4-Reactivity (SNAr) | High (Primary Site) | High (Primary Site) | High (Primary Site) |
| C5-Reactivity (Pd-Cat) | Low (Requires specialized ligands) | Moderate/High (Standard conditions) | Very High (Mildest conditions) |
| Cost Efficiency | High (Cheapest) | Moderate | Low (Most Expensive) |
| Stability | Excellent | Good | Moderate (Light Sensitive) |
Reactivity Profile: The Orthogonality Challenge
The core challenge in using these scaffolds is Regioselectivity .
-
C4 Position (Pyrimidine Ring): Electron-deficient. Highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C5 Position (Pyrrole Ring): Electron-rich. Susceptible to Electrophilic Aromatic Substitution (SEAr) or Metal-Catalyzed Cross-Coupling.
The Critical Difference:
-
In the 4,5-dichloro scaffold, the C5-Cl bond is strong (Bond Dissociation Energy ~96 kcal/mol). Standard Pd(PPh3)4 catalysts often fail to oxidatively add at C5, requiring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
-
In the 4-chloro-5-bromo scaffold, the C5-Br bond is weaker (~81 kcal/mol). This creates a perfect "reactivity ladder": SNAr at C4 first, followed by standard Suzuki coupling at C5.
Visualizing the Reactivity Pathways[2]
The following diagram illustrates the divergent synthetic pathways. Note how the choice of halogen at C5 dictates the catalyst requirements in Step 2.
Figure 1: Comparative synthetic workflow. The Red path (C5-Cl) requires advanced catalysis, while the Green path (C5-Br) proceeds under standard conditions.
Experimental Protocols
Protocol A: Regioselective SNAr at C4 (Applicable to all variants)
This step installs the amine (e.g., methylamine, aniline) at the C4 position. The C5 halogen remains intact.
Reagents: 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Amine Nucleophile (1.2 eq), DIPEA (2.0 eq), n-Butanol or Isopropanol.
-
Setup: Charge a round-bottom flask with 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine suspended in n-Butanol (0.2 M concentration).
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Note: C4-Cl displacement is slower than in simple pyrimidines due to the electron-donating effect of the fused pyrrole ring.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hex) or LCMS. Look for the disappearance of the starting material (M+H 188) and formation of the monosubstituted product.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from MeOH/Water.
Protocol B: C5-Suzuki Coupling (The Differentiator)
Scenario 1: Using the 4,5-Dichloro Scaffold (The "Hard" Way) Requires energetic conditions to break the C5-Cl bond.
-
Catalyst System: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2-3 mol%).
-
Why: Standard triphenylphosphine ligands are insufficient for oxidative addition into the electron-rich pyrrole C5-Cl bond.
-
-
Base: K3PO4 (3.0 eq) in Dioxane/Water (4:1).
-
Conditions: Degas thoroughly. Heat to 100–110°C (sealed tube preferred) for 18 hours.
Scenario 2: Using the 4-Chloro-5-Bromo Scaffold (The "Easy" Way) Standard conditions suffice.
-
Base: Na2CO3 (2.0 eq) in DME/Water or Toluene/EtOH/Water.
-
Conditions: Heat to 80°C for 4–6 hours.
Strategic Recommendation
Choose 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine when:
-
Scale is large (>100g): The cost savings of the dichloro starting material outweigh the cost of the specialized Buchwald ligand.
-
C5 functionalization is not required: You are using the C5-Cl as a permanent blocking group or for its lipophilic properties.
-
Stability is paramount: You need to store the intermediate for long periods without degradation.
Choose 4-Chloro-5-Bromo-7H-pyrrolo[2,3-d]pyrimidine when:
-
Discovery Phase (MedChem): Speed and reliability of the C5 coupling are more important than raw material cost.
-
Sensitive Substrates: Your boronic acid partner is thermally unstable and cannot survive the 110°C required for C5-Cl coupling.
-
Library Synthesis: You need a robust, "one-condition-fits-all" protocol for diverse analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11106092, 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Mittal, A., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org. Retrieved from [Link]
- Pfizer Inc. (Various Patents).Synthesis of Tofacitinib and related JAK inhibitors utilizing pyrrolo[2,3-d]pyrimidine scaffolds.
Sources
Scaffold Selection in Kinase Discovery: 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine vs. Conventional Cores
[1]
Executive Summary
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 873792-86-0) is not a standalone drug but a privileged scaffold (advanced intermediate) used in Fragment-Based Drug Discovery (FBDD).[1] Unlike the standard unsubstituted pyrrolo[2,3-d]pyrimidine core found in FDA-approved JAK inhibitors (e.g., Tofacitinib, Baricitinib), this "dual-halogenated" scaffold offers orthogonal synthetic handles at the C4 and C5 positions.[1]
This guide compares the utility of this scaffold against established kinase inhibitor cores, demonstrating why it is superior for targeting difficult kinases (e.g., RET, JAK, HSP90) where accessing the "gatekeeper" residue or hydrophobic back-pocket is critical.[1]
Technical Profile & Mechanism of Action
The "Dual-Handle" Advantage
The structural value of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine lies in its unique reactivity profile, allowing medicinal chemists to "grow" the molecule in two distinct vectors:[1]
-
C4-Position (SNAr Active): The chlorine at C4 is highly electrophilic due to the adjacent pyrimidine nitrogens.[1] It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with anilines or amines to form the "hinge-binding" motif.[1]
-
C5-Position (Pd-Catalysis Active): The chlorine at C5 is less reactive toward nucleophiles but highly amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] This vector allows the inhibitor to reach into the gatekeeper pocket or solvent front .[1]
-
2-Amine (Hinge Anchor): The exocyclic amine acts as a critical Hydrogen Bond Donor (HBD) to the hinge region backbone (e.g., Glu/Met residues), a feature often lacking in simple purine scaffolds.[1]
Comparison Table: Scaffold Versatility
| Feature | Subject: 4,5-dichloro-2-amino-7-deazapurine | Standard: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Tofacitinib Core) | Classic: 2,6-Dichloropurine |
| Core Structure | 7-deazapurine (Dual-Cl) | 7-deazapurine (Mono-Cl) | Purine (Dual-Cl) |
| Hinge Binding | Tri-dentate (Donor-Acceptor-Donor) | Bi-dentate (Acceptor-Donor) | Bi-dentate (Acceptor-Donor) |
| Synthetic Vectors | 2 (C4 & C5 orthogonal) | 1 (C4 only) | 2 (C2 & C6) |
| Metabolic Stability | High (C5 blocked by Cl/R-group) | Moderate (C5 open to oxidation) | Low (N7/N9 tautomerism issues) |
| Primary Application | Multi-targeted / Gatekeeper mutant inhibitors | JAK/SYK inhibitors | Broad spectrum / promiscuous |
Comparative Analysis: Performance & Utility
A. vs. Tofacitinib Core (The Mono-Chloro Standard)
The standard 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the backbone of Tofacitinib.[1] While effective, it lacks a handle at C5.[1]
-
Limitation of Standard: To functionalize C5 on the standard core, one must perform electrophilic aromatic substitution (e.g., iodination) after forming the core, which can be low-yielding or regioselectively difficult.[1]
-
Advantage of Subject: The 4,5-dichloro scaffold comes "pre-functionalized."[1] The C5-Cl serves as a placeholder that can either be left alone (to fill small hydrophobic pockets) or coupled to bulky groups to induce selectivity.[1]
B. vs. Purine Scaffolds (The Classic)
Purines (like 2,6-dichloropurine) suffer from N7/N9 tautomerism, which can complicate binding modes and solubility.[1]
Visualization: Orthogonal Synthesis & Binding Logic[1]
The following diagram illustrates how this specific scaffold allows for the sequential construction of a high-affinity inhibitor.
Caption: Orthogonal functionalization strategy utilizing the reactivity difference between C4 (SNAr) and C5 (Cross-coupling) to target specific kinase domains.[1]
Experimental Protocols
To validate the utility of this scaffold, the following protocols describe the sequential functionalization. These are "self-validating" because the reactivity difference ensures the correct product is formed without complex protecting groups.[1]
Protocol A: Regioselective C4-Amination (SNAr)
Objective: Install the primary hinge-binding motif (aniline) without disturbing the C5-chlorine.[1]
-
Reagents:
-
Procedure:
-
Dissolve scaffold and aniline in n-Butanol (0.1 M concentration).[1]
-
Add DIPEA.[1]
-
Heat to 100°C for 12 hours . (Note: The C4-Cl is displaced; C5-Cl remains intact due to the electron-rich nature of the pyrrole ring deactivating it toward SNAr).[1]
-
Monitor by LC-MS.[1] Product mass should correspond to [M-Cl+Aniline].[1]
-
-
Validation:
Protocol B: C5-Arylation (Suzuki-Miyaura)
Objective: Extend the molecule into the hydrophobic pocket/gatekeeper region.[1]
-
Reagents:
-
Procedure:
-
Result:
References
-
Traxler, P., et al. (1996).[1] "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[1] Journal of Medicinal Chemistry. Link[1]
-
Gangjee, A., et al. (2010).[1] "Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents." Bioorganic & Medicinal Chemistry. Link
-
Kempf, D. J., et al. (2017).[1] "Discovery of ABT-494 (Upadacitinib), a Selective JAK1 Inhibitor for the Treatment of Rheumatoid Arthritis."[1] Journal of Medicinal Chemistry. (Demonstrates the utility of the pyrrolo[2,3-d]pyrimidine core). Link[1]
-
BLD Pharm / ChemicalBook. (2024).[1] "Product Specifications: 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine." (Source for physical properties and CAS verification). Link
Disclaimer: This guide is intended for research and development purposes only. The protocols described involve hazardous chemicals and should be performed by qualified personnel in a controlled laboratory setting.
Sources
A Researcher's Guide to Cross-Reactivity Profiling of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its Analogs
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its resemblance to the native ATP purine ring allows for competitive binding to the kinase ATP-binding site. The specific compound, 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, represents a key starting point for the synthesis of a diverse library of such inhibitors. However, the inherent structural similarities among the nearly 500 human kinases present a significant challenge: ensuring the selective inhibition of the intended target without engaging off-target kinases, which can lead to unforeseen side effects or toxicity.
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the cross-reactivity profiling of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its derivatives. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols for key assays, and illustrate how to interpret the resulting data. Our focus will be on two complementary state-of-the-art techniques: broad-panel kinome-wide profiling and in-cell target engagement confirmation using the Cellular Thermal Shift Assay (CETSA).
The Importance of Selectivity Profiling
Kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold have been developed against a wide array of targets, including RET, Aurora A, EGFR, CSF1R, LRRK2, and Btk.[3][4][5][6][7][8] While potent inhibition of the primary target is essential, comprehensive selectivity profiling is equally critical for several reasons:
-
Understanding the Full Biological Activity: Off-target effects can contribute to both the therapeutic efficacy and the toxicity of a compound. A complete cross-reactivity profile provides a more holistic understanding of a molecule's biological impact.
-
Early Identification of Potential Liabilities: Identifying significant off-target interactions early in the drug discovery process allows for medicinal chemistry efforts to be directed towards improving selectivity and mitigating potential safety risks.
-
Polypharmacology and Drug Repurposing: A well-defined selectivity profile can reveal unexpected inhibitory activities against other kinases, opening avenues for drug repurposing or the development of multi-targeted therapies.
Experimental Approach to Cross-Reactivity Profiling
A robust cross-reactivity assessment involves a multi-pronged approach. We will first employ a broad, in vitro screen to identify all potential kinase interactions and then validate the most significant on- and off-target interactions within a cellular context.
Part 1: Comprehensive Kinome-Wide Profiling
The initial step is to screen the compound of interest against a large, representative panel of human kinases. This provides a global view of its selectivity. Several commercial platforms are available for this purpose, each with its own methodology.
Recommended Kinase Panel for Initial Screening
Given the known targets of pyrrolo[2,3-d]pyrimidine-based inhibitors, the initial screening panel should, at a minimum, include kinases from the following families:
-
Tyrosine Kinases (TK): EGFR, VEGFR, RET, CSF1R, Src family
-
Serine/Threonine Kinases (STE, CMGC, AGC): Aurora A, LRRK2, Akt (PKB), PKA, PAK4
-
Bruton's Tyrosine Kinase (Btk)
Many service providers offer panels covering over 400 kinases, which is ideal for a comprehensive initial assessment.[9][10][11][12][13]
Experimental Protocol: Kinome-Wide Profiling (Competition Binding Assay)
This protocol is based on the principles of the KINOMEscan™ platform, a widely used competition binding assay.[14][15]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: In a 384-well plate, add the test compound at a final concentration of 1 µM (or a range for dose-response curves). Include a DMSO-only control for 100% kinase activity and a known pan-kinase inhibitor (e.g., staurosporine) as a positive control.
-
Kinase and Ligand Incubation: Add the DNA-tagged kinases and the immobilized ligand to the wells containing the test compound. Incubate for 1 hour at room temperature to allow for binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinases and test compound.
-
Quantification: Elute the bound kinase-DNA conjugates and quantify the amount of DNA using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
Data Presentation:
The results of a kinome-wide screen are best visualized using a dendrogram (kinome tree) and a summary table of the most potent interactions.
Table 1: Hypothetical Kinome-Wide Profiling Results for 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (at 1 µM)
| Kinase Target | Kinase Family | % of Control | Selectivity Score (S10) |
| Aurora A | Serine/Threonine | 5 | 0.02 |
| RET | Tyrosine Kinase | 12 | 0.03 |
| VEGFR2 (KDR) | Tyrosine Kinase | 15 | 0.03 |
| LRRK2 | Serine/Threonine | 25 | 0.05 |
| EGFR | Tyrosine Kinase | 45 | 0.1 |
| CSF1R | Tyrosine Kinase | 50 | 0.11 |
| Btk | Tyrosine Kinase | 78 | >0.2 |
| PKA | Serine/Threonine | 85 | >0.2 |
| PAK4 | Serine/Threonine | 92 | >0.2 |
Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested.
Part 2: Cellular Target Engagement Validation using CETSA
While in vitro profiling is essential for identifying potential interactions, it is crucial to confirm that the compound engages its target(s) within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[1][6][16][17][18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19][20][21] By heating cells treated with a compound to various temperatures and then measuring the amount of soluble protein remaining, one can determine if the compound has engaged its target.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency.
-
Compound Treatment: Treat the cells with 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine at a desired concentration (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[3]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).[3]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[3]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and perform a Western blot using primary antibodies specific for the target kinases identified in the kinome-wide screen (e.g., Aurora A, RET, VEGFR2).[3]
Data Presentation:
The results are presented as "melt curves," which plot the percentage of soluble protein as a function of temperature. A shift in the melt curve to the right for the compound-treated sample compared to the control indicates target engagement.
Table 2: Hypothetical CETSA Results for Key On- and Off-Targets
| Target Kinase | Vehicle Control Tm (°C) | Compound-Treated Tm (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |
| Aurora A | 52.5 | 58.0 | +5.5 | Strong Target Engagement |
| RET | 55.0 | 59.5 | +4.5 | Significant Target Engagement |
| VEGFR2 | 54.2 | 57.8 | +3.6 | Moderate Target Engagement |
| LRRK2 | 58.1 | 58.5 | +0.4 | Weak/No Target Engagement |
| EGFR | 56.8 | 57.0 | +0.2 | No Target Engagement |
Visualization of Experimental Workflows and Pathways
Kinase Profiling Workflow
Caption: Workflow for cross-reactivity profiling.
Cellular Thermal Shift Assay (CETSA) Principle
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Conclusion
The 7-deazapurine scaffold is a versatile starting point for the development of potent kinase inhibitors. However, a thorough understanding of a compound's selectivity profile is paramount for its successful progression as a therapeutic candidate. The combination of comprehensive in vitro kinome-wide screening and in-cell target engagement validation via CETSA provides a robust and reliable framework for assessing the cross-reactivity of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its derivatives. This systematic approach enables researchers to make informed decisions, optimize for selectivity, and ultimately develop safer and more effective kinase inhibitors.
References
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications. [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC. [Link]
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Target Engagement Assays. Eurofins DiscoverX. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]
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C–H Imidation of 7-Deazapurines. PMC - NIH. [Link]
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C–H Imidation of 7-Deazapurines. ACS Omega. [Link]
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Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. [Link]
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Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. PubMed. [Link]
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Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. PMC. [Link]
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Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
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NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
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DiscoveRx Takes Over KINOMEscanTM from Ambit Biosciences. Fierce Biotech. [Link]
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Kinome Profiling. PMC. [Link]
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
